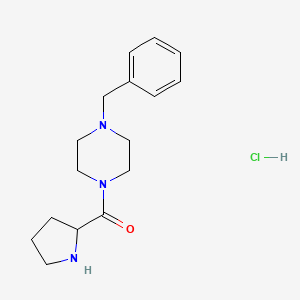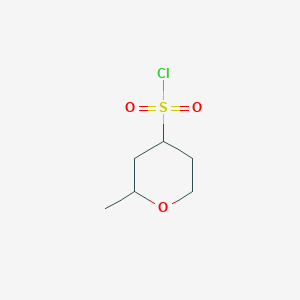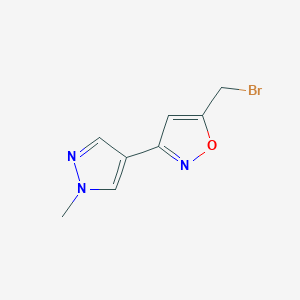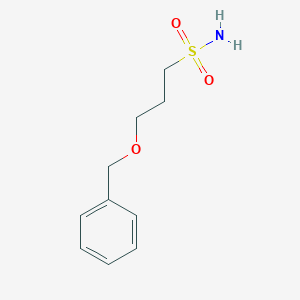
(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride
Übersicht
Beschreibung
“(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride” is a chemical compound with the CAS Number: 1236259-37-2 . Its molecular formula is C16H24ClN3O and it has a molecular weight of 309.83 g/mol.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride” are not fully detailed in the search results. The molecular weight is given as 309.83 g/mol, but other properties such as density, boiling point, and melting point are not provided .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including compounds similar to (4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride. These compounds demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies : Research conducted by Shim et al. (2002) investigated the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This study provides insights into the conformational dynamics and molecular interactions of similar compounds (Shim et al., 2002).
Inverse Agonist at CB1 Receptor : A 1997 study by Landsman et al. demonstrated that SR141716A, a compound with some structural similarities to (4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride, acts as an inverse agonist at the human cannabinoid CB1 receptor. This research has implications for the understanding of receptor dynamics and drug design (Landsman et al., 1997).
Structural and Theoretical Studies : Karthik et al. (2021) conducted structural, optical, etching studies, and theoretical calculations on a novel compound with a structure involving piperidinyl and methanone moieties. This research enhances the understanding of the physical properties and potential applications of such compounds (Karthik et al., 2021).
Drug Design and Synthesis : The synthesis and optimization of compounds related to (4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride have been a focus in drug design research, as demonstrated by various studies. These efforts are aimed at discovering new therapeutic agents, highlighting the chemical's relevance in medicinal chemistry and pharmacology.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.ClH/c20-16(15-7-4-8-17-15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14;/h1-3,5-6,15,17H,4,7-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXWRPXDGLUASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B1528792.png)



![2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1528799.png)





![3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1528807.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid](/img/structure/B1528809.png)

